molecular formula C22H23FN4OS B2666484 N-(3-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1185001-62-0

N-(3-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No. B2666484
CAS RN: 1185001-62-0
M. Wt: 410.51
InChI Key: UVEISKZQTJIUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H23FN4OS and its molecular weight is 410.51. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipsychotic Profiles

Compounds similar to the one , particularly those containing the triazaspirodecanone structure, have been explored for their antipsychotic effects. Studies have shown that such compounds exhibit antipsychotic profiles in biochemical and behavioral pharmacological test models. For example, a compound with a close structural resemblance was found to have significant activity in behavioral tests predictive of antipsychotic efficacy without a high propensity for neurological side effects, suggesting potential use in managing psychiatric disorders without the common side effects of traditional antipsychotics (Wise et al., 1985).

Antiviral Activity

Spirothiazolidinone derivatives, structurally related to the compound of interest, have been evaluated for their antiviral activity. Specific derivatives have demonstrated strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the spirothiazolidinone scaffold's versatility in generating new classes of antiviral molecules (Apaydın et al., 2020).

Antibacterial and Antifungal Properties

Research into oxazolidinone analogs, which share a similar pharmacophoric space with the compound , has revealed significant antibacterial activities against a variety of clinically important pathogens. These analogs demonstrate efficacy against strains resistant to common antibiotics, suggesting potential applications in addressing antibiotic resistance (Zurenko et al., 1996).

Antimicrobial Activity

Further studies on fluorine-substituted triazines, which exhibit structural similarities to the compound under discussion, have shown promising antibacterial activity against various bacteria, including Bacillus subtilis and Staphylococcus aureus. These findings indicate the potential of such compounds in developing new antimicrobial agents (Alharbi & Alshammari, 2019).

properties

IUPAC Name

N-(3-fluorophenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4OS/c1-27-12-10-22(11-13-27)25-20(16-6-3-2-4-7-16)21(26-22)29-15-19(28)24-18-9-5-8-17(23)14-18/h2-9,14H,10-13,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEISKZQTJIUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

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